molecular formula C13H14O4 B8652419 methyl 2-(6-hydroxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate

methyl 2-(6-hydroxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate

Cat. No.: B8652419
M. Wt: 234.25 g/mol
InChI Key: JLEUUUYGJAACKO-UHFFFAOYSA-N
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Description

methyl 2-(6-hydroxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate is an organic compound belonging to the tetralone family Tetralones are bicyclic compounds that consist of a benzene ring fused to a cyclohexanone ring This specific compound features a methyl ester group at the second position and a hydroxyl group at the sixth position on the tetralone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-hydroxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate can be achieved through several methods. One common approach involves the hydroxylation of 1-tetralone derivatives followed by esterification. For instance, the hydroxylation of 1-tetralone can be performed using aluminum chloride (AlCl3) in toluene, followed by esterification with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound typically involve optimized reaction conditions to maximize yield and purity. One-pot methods are often employed to streamline the synthesis process, reducing the number of steps and reaction time. For example, a one-pot method involving hydrogenation and methylation of 1-tetralone using methyl trifluoroacetate or methyl bromide has been reported to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

methyl 2-(6-hydroxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-oxo-1-tetralone-2-acetate.

    Reduction: Formation of 6-hydroxy-1-tetralol-2-acetate.

    Substitution: Formation of various substituted tetralone derivatives depending on the reagent used.

Scientific Research Applications

methyl 2-(6-hydroxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(6-hydroxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate involves its interaction with specific molecular targets. For instance, as a potential MAO inhibitor, it may bind to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which may have antidepressant effects .

Comparison with Similar Compounds

methyl 2-(6-hydroxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate can be compared with other tetralone derivatives:

    1-Tetralone: Lacks the hydroxyl and ester groups, making it less reactive in certain chemical reactions.

    6-Hydroxy-1-tetralone: Similar structure but lacks the ester group, which may affect its solubility and reactivity.

    Methyl 1-tetralone-2-acetate: Similar structure but lacks the hydroxyl group, which may influence its biological activity.

The presence of both the hydroxyl and ester groups in this compound makes it unique and potentially more versatile in various chemical and biological applications .

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

methyl 2-(6-hydroxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate

InChI

InChI=1S/C13H14O4/c1-17-12(15)7-9-3-2-8-6-10(14)4-5-11(8)13(9)16/h4-6,9,14H,2-3,7H2,1H3

InChI Key

JLEUUUYGJAACKO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCC2=C(C1=O)C=CC(=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of the 6-methoxy-1-tetralone derivative (860 mg) (from Example 13) in 47% HBr (15 ml) and glacial acetic acid (5 ml) was refluxed for 30 hours and poured into ice-water. The product was extracted into ethyl acetate (3×) and the combined organic extracts were washed with brine, dried over Na2SO4 and concentrated to dryness. The residue was esterified with 10% HCl in methanol to give, after work-up, the title compound, m.p. 121°-123°.
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860 mg
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ice water
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Synthesis routes and methods II

Procedure details

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